5-Chloro-1-methylimidazole nitrate
Overview
Description
5-Chloro-1-methylimidazole nitrate (5C1MN) is a synthetic chemical that has been used as an intermediate in the synthesis of other chemicals . It is made by reacting methylamine with nitric acid in an acetone solution . The product, 5C1MN, is a white crystalline solid that can be used as a precursor for other compounds .
Synthesis Analysis
The synthesis of 5C1MN involves reacting methylamine with nitric acid in an acetone solution . The reaction proceeds via two steps: first, cyclization to form the nitrosoiminoacetate followed by nitration to produce 5C1MN . Nitration is an important step because it converts the amine groups into reactive nitro groups .Molecular Structure Analysis
The molecular formula of 5C1MN is C4H6ClN3O3 . The molecular weight is 179.56 . The structure of 5C1MN can be viewed using Java or Javascript .Chemical Reactions Analysis
5C1MN participates in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins . This reaction is important in the synthesis of C-5 functionalized N-methylated imidazoles .Physical And Chemical Properties Analysis
5C1MN is a white crystalline solid . The density of 5C1MN is 1.25 g/mL at 25 °C . The refractive index n20/D is 1.511 .Scientific Research Applications
Catalyst in Epoxidation Reactions
5-Chloro-1-methylimidazole is known to participate in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins . This means it can be used as a catalyst in chemical reactions that convert an alkene to an epoxide, which are three-membered cyclic ethers. Epoxides are useful in a variety of chemical syntheses.
Synthesis of C-5 Functionalized N-Methylated Imidazoles
This compound has been used in the synthesis of C-5 functionalized N-methylated imidazoles . Imidazoles are a type of heterocyclic compound that have a wide range of applications in pharmaceuticals and material science. By functionalizing the imidazole at the C-5 position, new compounds with potentially unique properties can be created.
Safety and Hazards
5C1MN is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Future Directions
The synthesis process of 5C1MN is environmentally friendly, reduces the discharge of harmful gases such as oxynitride, and the yield of the product is high . The quality is good, a solvent and an extracting agent can be reused and the production cost is low . This makes it particularly suitable for industrial production .
Mechanism of Action
Target of Action
The primary target of 5-Chloro-1-methylimidazole nitrate is the electron-rich iron (III) porphyrin complex . This complex plays a crucial role in the catalysis of the epoxidation of olefins .
Mode of Action
5-Chloro-1-methylimidazole nitrate interacts with its target, the electron-rich iron (III) porphyrin complex, to catalyze the epoxidation of olefins . This interaction results in the formation of an epoxide, a three-membered cyclic ether.
Biochemical Pathways
The compound’s action affects the olefin epoxidation pathway . The downstream effects of this pathway include the formation of epoxides, which are important intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Result of Action
The result of the action of 5-Chloro-1-methylimidazole nitrate is the formation of epoxides . These epoxides are crucial intermediates in the synthesis of a variety of functional molecules used in pharmaceuticals and agrochemicals .
Action Environment
The action of 5-Chloro-1-methylimidazole nitrate can be influenced by various environmental factors. For instance, the compound is stable under normal temperatures but decomposes under high heat . It is also sparingly soluble in water but has some solubility in organic solvents . These factors can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
5-chloro-1-methylimidazole;nitric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2.HNO3/c1-7-3-6-2-4(7)5;2-1(3)4/h2-3H,1H3;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAZZUWYNLCOAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1Cl.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196468 | |
Record name | 5-Chloro-1-methyl-1H-imidazolium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-methylimidazole nitrate | |
CAS RN |
4531-53-7 | |
Record name | 1H-Imidazole, 5-chloro-1-methyl-, nitrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4531-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-methyl-1H-imidazolium nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004531537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-1-methyl-1H-imidazolium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1-methyl-1H-imidazolium nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the improved synthesis of 5-Chloro-1-methyl-4-nitroimidazole described in the paper?
A1: The paper details an improved, four-step synthesis of 5-Chloro-1-methyl-4-nitroimidazole from diethyl ethaneioate. Importantly, the researchers optimized two steps in the process:
- Amination: Replacing methylamine gas with a 30-40% methylamine aqueous solution significantly simplifies the reaction procedure. []
- Salt Formation: Isolating 5-chloro-1-methylimidazole nitrate crystals is achieved by introducing nitric acid to the acetone solution of the cyclization product. This method efficiently separates the desired compound. []
Q2: How was the synthesized 5-Chloro-1-methyl-4-nitroimidazole characterized in the study?
A2: The researchers confirmed the structure of the synthesized compound using the following spectroscopic techniques:
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